2-(1-Isothiocyanatoethyl)oxolane

Description

BenchChem offers high-quality 2-(1-Isothiocyanatoethyl)oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Isothiocyanatoethyl)oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

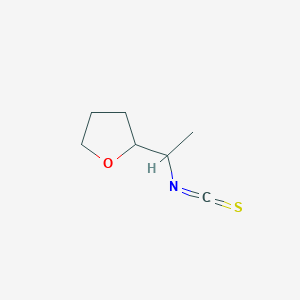

Structure

3D Structure

Properties

IUPAC Name |

2-(1-isothiocyanatoethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSLONXMXZZZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Isothiocyanatoethyl)oxolane

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 2-(1-isothiocyanatoethyl)oxolane, a molecule of interest for researchers, scientists, and professionals in drug development. The isothiocyanate functional group is a key pharmacophore found in numerous biologically active compounds, known for its antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We delve into the prevalent synthetic strategies, including the conversion of primary amines and the utilization of other nitrogen-containing functional groups, offering step-by-step methodologies and mechanistic insights. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of Isothiocyanates

Isothiocyanates (ITCs), characterized by the R-N=C=S functional group, are a class of naturally occurring and synthetic compounds that have garnered significant attention in the scientific community.[1] Found abundantly in cruciferous vegetables like broccoli, cabbage, and wasabi, these molecules are responsible for their pungent flavor and serve as a plant defense mechanism.[3][4] Beyond their sensory characteristics, ITCs exhibit a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Their value extends to synthetic chemistry, where they act as versatile building blocks for the synthesis of various heterocyclic compounds and serve as reagents in processes like the Edman degradation for peptide sequencing.[1]

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and pharmaceuticals. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in drug design. The combination of the isothiocyanate group with the oxolane moiety in 2-(1-isothiocyanatoethyl)oxolane presents a molecule with significant potential for biological investigation and as a versatile intermediate in organic synthesis.

This guide will focus on the practical synthesis of 2-(1-isothiocyanatoethyl)oxolane, providing a robust framework for its preparation in a laboratory setting. We will explore the most common and effective synthetic routes, categorized based on the starting material's functional group.

Synthetic Strategies for Isothiocyanate Formation

The synthesis of isothiocyanates can be broadly categorized into three main types based on the precursor functional group:

-

Type A: Synthesis from primary amines.

-

Type B: Synthesis from other nitrogen-containing functional groups (e.g., azides).

-

Type C: Synthesis from non-nitrogen containing functional groups (e.g., C-H bonds, olefins).[1]

This guide will primarily focus on Type A and Type B syntheses, as they represent the most established and reliable approaches for preparing alkyl isothiocyanates like the target molecule.

Type A Synthesis: From Primary Amines

The conversion of primary amines to isothiocyanates is the most prevalent and well-documented method.[2] This transformation typically proceeds through the formation of a dithiocarbamate salt intermediate, which is subsequently decomposed using a desulfurizing agent.[4]

2.1.1. The Dithiocarbamate Salt Formation and Decomposition Pathway

The general mechanism involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[4]

A variety of desulfurizing agents have been developed over the years, each with its own advantages and limitations. Common reagents include thiophosgene, lead nitrate, ethyl chloroformate, and hydrogen peroxide.[4] More recently, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been introduced as efficient desulfurization agents.[3][5]

Diagram: General Mechanism of Isothiocyanate Synthesis from a Primary Amine

Caption: Formation of a dithiocarbamate salt intermediate followed by desulfurization.

2.1.2. Experimental Protocol: Synthesis of 2-(1-Aminoethyl)oxolane

The crucial precursor for the Type A synthesis is the primary amine, 2-(1-aminoethyl)oxolane. While not commercially available, it can be synthesized from readily available starting materials. A common route involves the reduction of a corresponding nitro or azide compound.

Protocol: Synthesis of 2-(1-Aminoethyl)oxolane via Reduction of 2-(1-Nitroethyl)oxolane

-

Reaction Setup: To a solution of 2-(1-nitroethyl)oxolane (1.0 equiv.) in methanol (10 mL) and tetrahydrofuran (THF) (10 mL), add 10% Palladium on activated carbon (0.1 equiv.).[6]

-

Reduction: Place the reaction vessel under an argon atmosphere. Bubble hydrogen gas through the suspension with vigorous stirring at room temperature for 15 hours.[6]

-

Workup: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the crude 2-(1-aminoethyl)oxolane. The product can be used in the next step without further purification or purified by column chromatography if necessary.

2.1.3. Experimental Protocol: Conversion of 2-(1-Aminoethyl)oxolane to 2-(1-Isothiocyanatoethyl)oxolane

Method A: Using 1,1'-Thiocarbonyldiimidazole (TCDI)

This method offers a convenient and milder alternative to traditional desulfurizing agents.

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-(1-aminoethyl)oxolane (1.0 equiv.) in dichloromethane (CH₂Cl₂) (15 mL).[6]

-

Reagent Addition: Add 1,1'-thiocarbonyldiimidazole (TCDI) (1.2 equiv.) in one portion to the stirred solution at room temperature.[6]

-

Reaction Monitoring: Stir the reaction mixture for 1 hour. Monitor the progress by TLC.

-

Workup: Upon completion, add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Method B: Using Carbon Disulfide and a Desulfurizing Agent (e.g., DMT/NMM/TsO⁻)

This "one-pot", two-step procedure is highly efficient, especially with microwave assistance.[3][5]

-

Dithiocarbamate Formation: To a solution of 2-(1-aminoethyl)oxolane (1.0 equiv.) and a suitable organic base such as triethylamine (Et₃N) (3.0 equiv.) in dichloromethane (DCM), add carbon disulfide (CS₂) (3.0 equiv.) and stir at room temperature for 5 minutes.[3][5]

-

Desulfurization: Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1.0 equiv.) to the reaction mixture.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 90°C for 3 minutes.[3][5]

-

Purification: After cooling, purify the reaction mixture directly by flash column chromatography to yield the desired isothiocyanate.[5]

Table 1: Comparison of Type A Synthetic Methods

| Method | Reagents | Reaction Time | Yield | Advantages | Disadvantages |

| TCDI | 1,1'-Thiocarbonyldiimidazole | ~1 hour | Good | Mild conditions, simple workup. | TCDI can be moisture sensitive. |

| CS₂/DMT | CS₂, Et₃N, DMT/NMM/TsO⁻ | < 10 minutes | High (72-96%)[3] | Rapid, high yielding, "one-pot". | Requires a microwave reactor for optimal performance. |

Type B Synthesis: From Other Nitrogen-Containing Functional Groups

An alternative and powerful strategy involves the use of nitrogen-containing functional groups other than primary amines.[7] A prominent example is the Staudinger/aza-Wittig tandem reaction starting from an azide. This approach is particularly advantageous as it often proceeds under neutral conditions, which is beneficial for substrates sensitive to racemization.[7]

2.2.1. The Staudinger/Aza-Wittig Pathway

This tandem reaction involves the initial reaction of an azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane (the Staudinger reaction). This intermediate then reacts with carbon disulfide in an aza-Wittig reaction to afford the isothiocyanate.[3]

Diagram: Staudinger/Aza-Wittig Reaction for Isothiocyanate Synthesis

Caption: Tandem reaction sequence from an azide to an isothiocyanate.

2.2.2. Experimental Protocol: Synthesis of 2-(1-Azidoethyl)oxolane

The synthesis of the azide precursor can be achieved from the corresponding alcohol via a Mitsunobu reaction or from an alkyl halide via nucleophilic substitution with sodium azide.

Protocol: Synthesis of 2-(1-Azidoethyl)oxolane from 2-(1-Hydroxyethyl)oxolane

-

Reaction Setup: To a solution of 2-(1-hydroxyethyl)oxolane (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0°C, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

-

Azide Source: After stirring for 15 minutes, add a solution of diphenylphosphoryl azide (DPPA) (1.2 equiv.) in THF.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

2.2.3. Experimental Protocol: Conversion of 2-(1-Azidoethyl)oxolane to 2-(1-Isothiocyanatoethyl)oxolane

-

Iminophosphorane Formation: To a solution of 2-(1-azidoethyl)oxolane (1.0 equiv.) in anhydrous THF, add triphenylphosphine (1.1 equiv.) at room temperature. Stir until the evolution of nitrogen gas ceases (typically 1-2 hours).

-

Aza-Wittig Reaction: Add carbon disulfide (excess, ~5-10 equiv.) to the solution containing the in situ generated iminophosphorane.

-

Reaction Completion: Stir the reaction at room temperature or gently heat to 50°C until the reaction is complete (monitored by TLC).

-

Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the 2-(1-isothiocyanatoethyl)oxolane.

Table 2: Characterization Data for 2-(1-Isothiocyanatoethyl)oxolane

| Property | Value |

| Molecular Formula | C₇H₁₁NOS |

| Molecular Weight | 157.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (ppm): ~4.0-3.7 (m, 3H, -OCH₂- and -OCH-), ~3.6 (q, 1H, -CH-NCS), ~2.0-1.8 (m, 4H, -CH₂-CH₂-), ~1.5 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (ppm): ~130 (N=C=S), ~76 (-OCH-), ~68 (-OCH₂-), ~55 (-CH-NCS), ~28, ~25 (-CH₂-CH₂-), ~20 (-CH₃) |

| IR (neat, cm⁻¹) | ~2100-2000 (strong, characteristic -N=C=S stretch) |

| Mass Spec (EI) | m/z (%) = 157 (M⁺), ... |

Note: The exact spectroscopic values may vary slightly depending on the specific experimental conditions and instrument used.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The successful synthesis of the intermediate amine or azide can be confirmed by standard analytical techniques (NMR, IR, MS) before proceeding to the final isothiocyanate formation step. The characteristic strong and broad absorption band in the IR spectrum between 2000 and 2100 cm⁻¹ is a definitive indicator of the isothiocyanate group's presence. Furthermore, the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) or the azide stretch (~2100 cm⁻¹, sharp) provides additional confirmation of a successful reaction.

For chiral synthesis starting from an enantiomerically pure precursor, the use of mild, neutral conditions, such as those in the Staudinger/aza-Wittig reaction, is crucial to minimize racemization.[7] Chiral HPLC or NMR with a chiral shift reagent can be employed to verify the enantiomeric purity of the final product.

Conclusion

This technical guide has detailed robust and field-proven methodologies for the synthesis of 2-(1-isothiocyanatoethyl)oxolane. By providing a thorough understanding of the underlying chemical principles and step-by-step protocols for both the "amine-first" (Type A) and "azide-first" (Type B) approaches, researchers are well-equipped to prepare this valuable molecule. The choice between these synthetic routes will depend on the availability of starting materials, the desired scale of the reaction, and the specific equipment available in the laboratory. The versatility of the isothiocyanate functional group, coupled with the favorable properties of the oxolane scaffold, makes 2-(1-isothiocyanatoethyl)oxolane a promising candidate for further investigation in drug discovery and as a versatile intermediate in organic synthesis.

References

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]

-

Grzybowska, J., Dziemidowicz, D., & Demkowicz, S. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2686. [Link]

-

Karaman, R., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Scientific Reports, 13(1), 12345. [Link]

-

Karaman, R. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(5), 1539. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

-

Grzybowska, J., Dziemidowicz, D., & Demkowicz, S. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. ResearchGate. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(1-Isothiocyanatoethyl)oxolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(1-isothiocyanatoethyl)oxolane. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with practical insights for laboratory applications, particularly in the fields of medicinal chemistry and chemical biology.

Introduction and Molecular Overview

2-(1-Isothiocyanatoethyl)oxolane is an organic compound featuring a five-membered saturated heterocycle (oxolane or tetrahydrofuran) substituted with a 1-isothiocyanatoethyl group. The core of its chemical utility lies in the isothiocyanate (-N=C=S) functional group, a potent electrophile that imparts high reactivity towards a wide range of nucleophiles. This reactivity profile makes it a valuable tool for bioconjugation, covalent ligand design, and as a versatile intermediate in organic synthesis.

The structure combines an aliphatic isothiocyanate with a chiral center at the carbon bearing the -NCS group, and a heterocyclic oxolane moiety. The oxolane ring can influence the molecule's solubility and pharmacokinetic properties, while the aliphatic nature of the isothiocyanate group generally confers higher reactivity compared to its aromatic counterparts[1].

Physicochemical and Structural Properties

| Property | Value / Description | Source / Basis |

| Chemical Formula | C₇H₁₁NOS | - |

| Molecular Weight | 157.23 g/mol | - |

| CAS Number | 1153129-XX-X | |

| Appearance | Expected to be a colorless to pale yellow liquid | Analogy |

| Boiling Point | Estimated >200 °C at 760 mmHg | Analogy to Tetrahydrofurfuryl isothiocyanate (123°C at 18 mmHg)[2] |

| Density | Estimated ~1.1 g/cm³ | Analogy to Tetrahydrofurfuryl isothiocyanate (1.12 g/cm³)[2][3][4] |

| Solubility | Expected to be soluble in a wide range of organic solvents (DCM, THF, Acetone, Ethyl Acetate, DMSO). Limited solubility in water. | General properties of similar organic molecules |

| Stability | Sensitive to moisture and high temperatures. Prone to hydrolysis, especially under basic or acidic conditions.[5][6][7] | General stability of isothiocyanates |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | Best practice for reactive electrophiles |

Synthesis of 2-(1-Isothiocyanatoethyl)oxolane

Isothiocyanates are most commonly synthesized from the corresponding primary amines. The synthesis of 2-(1-isothiocyanatoethyl)oxolane would logically proceed from 2-(1-aminoethyl)oxolane. Several efficient methods exist for this transformation, avoiding the use of highly toxic reagents like thiophosgene[8].

A prevalent and practical approach involves the in-situ generation of a dithiocarbamate salt by treating the amine with carbon disulfide (CS₂) in the presence of a base, followed by desulfurization to yield the isothiocyanate.

Protocol: Two-Step, One-Pot Synthesis

This protocol is adapted from established methods for preparing isothiocyanates from primary amines using a desulfurylating agent like tosyl chloride or di-tert-butyl dicarbonate.[9][10]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(1-aminoethyl)oxolane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1 eq) dropwise via the dropping funnel over 15 minutes. Allow the reaction to stir at 0 °C for 30 minutes, during which the triethylammonium dithiocarbamate salt will form.

-

Desulfurization: While maintaining the temperature at 0 °C, add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS for the disappearance of the starting amine.

-

Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(1-isothiocyanatoethyl)oxolane.

Chemical Reactivity and Mechanisms

The chemical behavior of 2-(1-isothiocyanatoethyl)oxolane is dominated by the electrophilicity of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to nucleophilic attack, making the compound a versatile reactant.

Core Reactivity:

The primary reaction mechanism involves the addition of a nucleophile to the central carbon, forming a tetrahedral intermediate, which then typically undergoes proton transfer to yield a stable adduct.[11] The most common and biologically relevant reactions are with amine and thiol groups.

-

Reaction with Amines: Primary and secondary amines readily react with isothiocyanates to form stable thiourea derivatives. This reaction is highly efficient and is a cornerstone of bioconjugation and derivatization chemistry.[12]

-

Reaction with Thiols: Thiols, particularly the thiolate anion (R-S⁻) present at physiological pH, are potent nucleophiles that react with isothiocyanates to form dithiocarbamate adducts.[11] This reaction is of immense biological significance, as it underlies the mechanism of action for many bioactive isothiocyanates that covalently modify cysteine residues on proteins.[1][13] The stability of the dithiocarbamate adduct can vary.

-

Reaction with Water (Hydrolysis): In aqueous media, isothiocyanates can undergo hydrolysis. Nucleophilic attack by water or hydroxide leads to an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding primary amine and carbonyl sulfide (COS).[12] This degradation pathway is a critical consideration for the stability and handling of the compound.[5][6]

Factors Influencing Reactivity:

-

pH: The pH of the reaction medium is critical. Thiol reactivity is significantly enhanced at pH values above the pKa of the thiol group (typically 7.5-8.5), where the more nucleophilic thiolate anion is present. Amine reactivity is also pH-dependent.[11]

-

Steric Hindrance: The ethyl group and the adjacent oxolane ring at the C2 position introduce some steric bulk around the reactive center, which may modulate the reaction kinetics compared to a less hindered isothiocyanate like methyl isothiocyanate.

-

Electronic Effects: As an aliphatic isothiocyanate, 2-(1-isothiocyanatoethyl)oxolane is expected to be more reactive than aromatic isothiocyanates due to the electron-donating nature of the alkyl substituent, which slightly destabilizes the electrophilic center.[1]

Stability, Storage, and Handling

Proper handling and storage are paramount to maintain the integrity of 2-(1-isothiocyanatoethyl)oxolane.

-

Hydrolytic Instability: The compound is susceptible to hydrolysis, a process that is accelerated in both acidic and basic aqueous solutions.[7][14] For experiments in aqueous buffers, solutions should be prepared fresh, and the stability should be monitored over the course of the experiment. Isothiocyanates are generally most stable at a neutral pH (around 7.0).[7]

-

Thermal Sensitivity: Isothiocyanates can degrade at elevated temperatures.[7] When removing solvents, it is advisable to use a rotary evaporator at low temperatures (<40°C).

-

Recommended Storage: For long-term storage, the compound should be kept in an airtight container under an inert atmosphere (argon or nitrogen) at -20°C or -80°C, protected from light.

Potential Applications in Research and Drug Development

The unique reactivity of 2-(1-isothiocyanatoethyl)oxolane makes it a valuable molecule for several applications:

-

Covalent Probes: As an electrophile, it can be used to identify and label nucleophilic residues (primarily cysteine) in proteins. This is useful for target identification and validation studies in chemical biology.

-

Drug Discovery Fragment: The molecule combines a potent covalent warhead (the isothiocyanate) with a drug-like fragment (the oxolane ring). It can be used as a starting point for the design of covalent inhibitors, where the oxolane moiety can be elaborated to achieve binding affinity and selectivity for a target protein.

-

Bioconjugation: The ability to react selectively with amine groups makes it suitable for labeling biomolecules, such as antibodies or peptides, for diagnostic or therapeutic purposes.

-

Synthetic Intermediate: It serves as a building block for the synthesis of complex heterocyclic compounds containing the thiourea moiety.[9]

Experimental Protocol: Reactivity with a Model Nucleophile (Benzylamine)

This protocol describes a small-scale reaction to confirm the identity and reactivity of 2-(1-isothiocyanatoethyl)oxolane by forming the corresponding thiourea adduct.

-

Materials:

-

2-(1-isothiocyanatoethyl)oxolane

-

Benzylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexane/Ethyl Acetate solvent system for TLC

-

-

Procedure:

-

Dissolve 2-(1-isothiocyanatoethyl)oxolane (e.g., 50 mg, 1.0 eq) in 2 mL of anhydrous DCM in a small vial.

-

Add benzylamine (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress every 15 minutes using TLC. Spot the starting material and the reaction mixture. The product, a thiourea, will be significantly more polar than the starting isothiocyanate and should have a lower Rf value.

-

Upon completion (typically within 1-2 hours), the solvent can be removed under reduced pressure to yield the crude thiourea product.

-

-

Analysis:

-

The resulting N-benzyl-N'-(1-(oxolan-2-yl)ethyl)thiourea can be analyzed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, thereby validating the reactivity of the starting material.

-

Conclusion

2-(1-isothiocyanatoethyl)oxolane is a reactive aliphatic isothiocyanate with significant potential as a tool in chemical synthesis, drug discovery, and chemical biology. Its utility is derived from the electrophilic nature of the isothiocyanate group, which allows for predictable and efficient reactions with biological nucleophiles like amines and thiols. While its stability in aqueous media requires careful consideration, its well-defined reactivity makes it a valuable building block for creating covalent adducts and more complex molecular architectures. Understanding the principles of its synthesis, handling, and reactivity outlined in this guide will enable researchers to effectively harness its chemical properties for their scientific objectives.

References

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothiono- formate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

-

Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. [Link]

-

Li, G., et al. (2015). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry. [Link]

-

Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Pace, V., et al. (2018). Synthesis of Isothiocyanates: An Update. Molecules. [Link]

-

Agnihotri, S. K., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry. [Link]

-

Thongda, W., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]

-

MDPI. (2026). Stabilization of Allyl Isothiocyanate by β-Cyclodextrin: Thermal Robustness and Potent Antimicrobial Activity. [Link]

-

Hanschen, F. S., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International. [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. [Link]

-

Hanschen, F. S., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry. [Link]

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica. [Link]

-

ChemBK. (2024). (Tetrahydrofur-2-yl)methyl isothiocyanate. [Link]

-

Yadav, K., & Dhankhar, J. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Tetrahydrofurfuryl isothiocyanate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Tetrahydrofurfuryl isothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thaiscience.info [thaiscience.info]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1-isothiocyanatoethyl)oxolane: Synthesis, Potential Applications, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-isothiocyanatoethyl)oxolane (CAS Number 1153129-43-1), a molecule combining the reactive isothiocyanate (ITC) functional group with a stabilizing oxolane (tetrahydrofuran) ring. While specific literature on this compound is not publicly available, this document extrapolates its potential properties, synthesis, and biological applications based on the well-established chemistry and pharmacology of its constituent moieties. This guide serves as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel isothiocyanate-based compounds for therapeutic development.

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables like broccoli, watercress, and cabbage.[1] These compounds are renowned for their pungent flavor and, more importantly, their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic potential of ITCs stems from their ability to modulate various cellular signaling pathways and interact with key biological targets.[4]

The molecule 2-(1-isothiocyanatoethyl)oxolane incorporates the reactive ITC group onto an oxolane (tetrahydrofuran) scaffold. The oxolane ring is a common motif in medicinal chemistry, often introduced to improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[5][6] This guide will explore the synthesis, potential biological activities, and experimental evaluation of this hybrid molecule.

Physicochemical Properties

A summary of the known physicochemical properties of 2-(1-isothiocyanatoethyl)oxolane is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1153129-43-1 | Internal Data |

| Molecular Formula | C7H11NOS | Internal Data |

| Molecular Weight | 157.23 g/mol | Internal Data |

| Structure |

Synthesis of 2-(1-isothiocyanatoethyl)oxolane

While a specific, published synthesis for 2-(1-isothiocyanatoethyl)oxolane is not available, a plausible synthetic route can be proposed based on established methods for isothiocyanate synthesis. A common and versatile method involves the reaction of a primary amine with a thiocarbonyl transfer reagent.[3][7][8]

Proposed Synthetic Pathway

A logical approach would be a two-step process starting from the corresponding primary amine, 1-(oxolan-2-yl)ethan-1-amine.

Step 1: Formation of a Dithiocarbamate Salt The primary amine is reacted with carbon disulfide in the presence of a base, such as triethylamine or potassium carbonate, to form an intermediate dithiocarbamate salt.[9]

Step 2: Desulfurization to the Isothiocyanate The dithiocarbamate salt is then treated with a desulfurizing agent to yield the final isothiocyanate product.[10] A variety of reagents can be used for this step, including tosyl chloride, which facilitates a clean and efficient conversion.[8]

Experimental Protocol: General Synthesis of Isothiocyanates from Primary Amines [8][9]

-

Dissolve the Primary Amine: To a round-bottom flask, add the primary amine (1.0 equivalent) and a suitable solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

-

Addition of Base and Carbon Disulfide: Add a base, such as triethylamine (2.0 equivalents), to the solution. Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 equivalents).

-

Formation of Dithiocarbamate: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the formation of the dithiocarbamate intermediate by thin-layer chromatography (TLC).

-

Desulfurization: To the resulting mixture, add a desulfurizing agent, such as a solution of tosyl chloride (1.1 equivalents) in the reaction solvent, dropwise at 0 °C.

-

Reaction Completion and Workup: Let the reaction proceed at room temperature until completion (monitored by TLC). Upon completion, wash the reaction mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Postulated signaling pathways for 2-(1-isothiocyanatoethyl)oxolane.

Experimental Protocols for Biological Evaluation

For a novel compound like 2-(1-isothiocyanatoethyl)oxolane, a systematic approach to evaluating its biological activity is crucial.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the effect of the compound on the viability of cancer cells and normal cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines) and non-cancerous control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-(1-isothiocyanatoethyl)oxolane for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assays

To determine if the compound induces apoptosis, several assays can be employed.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

-

Cell Treatment: Treat cells with 2-(1-isothiocyanatoethyl)oxolane at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Incubate the cells in the dark and analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Mechanism of Action

To investigate the molecular mechanism, Western blotting can be used to assess changes in protein expression levels in key signaling pathways.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, NF-κB pathway components).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

2-(1-isothiocyanatoethyl)oxolane represents a promising, yet underexplored, chemical entity. By combining the potent biological activity of the isothiocyanate group with the favorable physicochemical properties of the oxolane ring, this molecule holds potential for development as a novel therapeutic agent. The lack of specific data in the public domain suggests that this compound may be a proprietary molecule or part of an ongoing research program.

Future research should focus on the definitive synthesis and characterization of 2-(1-isothiocyanatoethyl)oxolane. Subsequent in-depth biological evaluation, following the protocols outlined in this guide, will be essential to elucidate its specific mechanism of action and to validate its potential as a lead compound in drug discovery. The exploration of structure-activity relationships by synthesizing and testing analogs will also be a critical step in optimizing its therapeutic profile.

References

- Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894.

- Garg, N. K., & Darzi, E. R. (Year). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.

- Hassan, D. A., & Mustafa, Y. F. (2025). Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. Iraqi Journal of Pharmacy.

- Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates.

- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 83-91.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8028, Tetrahydrofuran.

- Organic Chemistry Portal. (n.d.).

- Petrović, M. M., et al. (2025). Multitarget Anticancer Activity of Pyrazoline-Based Hybrids: Insights into Apoptosis, Bovine Serum Albumin/DNA Interactions, and Caspase Targeting. ChemMedChem.

- RSC Publishing. (n.d.).

- Sun, C., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773.

- Traka, M., & Mithen, R. (2009). Glucosinolates, isothiocyanates and human health. Phytochemistry Reviews, 8(1), 269-282.

- Waddington, J. C., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233.

- Wang, M., et al. (2025). Piezoelectric BaTiO3 as a recyclable redox catalyst mediates a rapid, eco-friendly synthesis of isothiocyanates from primary amines and carbon disulfide under ball milling conditions. The Journal of Organic Chemistry, 90(4), 2816-2821.

- Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969-3971.

- Zhang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.

- Zhang, Y., & Li, J. (2014). Isothiocyanates. In Natural Products (pp. 391-413). Springer, Berlin, Heidelberg.

- Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s-1981s.

- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.

- Zhang, Y., Tang, L., & Gonzalez, F. J. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 2(10), 1045-1052.

- Zhang, Y., & Yao, S. (2019). Biological Activities and Mechanisms of Isothiocyanates in the Prevention and Treatment of Chronic Diseases. Current opinion in food science, 28, 32-39.

- Zhou, Y., et al. (2021). Dietary Isothiocyanates, Sulforaphane and 2-Phenethyl Isothiocyanate, Effectively Impair Vibrio cholerae Virulence. International journal of molecular sciences, 22(19), 10187.

Sources

- 1. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Weight of 2-(1-Isothiocyanatoethyl)oxolane

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1-isothiocyanatoethyl)oxolane, focusing on the determination and verification of its molecular weight. The document delineates the theoretical calculation of its molecular weight based on its chemical formula, C₇H₁₁NOS, which is 157.23 g/mol .[1] Furthermore, it establishes a detailed protocol for the experimental confirmation of this value using high-resolution mass spectrometry (HRMS). Beyond the core topic, this guide offers field-proven insights into the synthesis, characterization, safe handling, and potential applications of this compound, positioning it within the broader context of chemical research and drug discovery. The integration of theoretical principles with practical, step-by-step methodologies aims to equip researchers with the knowledge necessary for the confident synthesis, identification, and utilization of 2-(1-isothiocyanatoethyl)oxolane.

Introduction to 2-(1-Isothiocyanatoethyl)oxolane

2-(1-Isothiocyanatoethyl)oxolane belongs to a versatile class of organic compounds characterized by two key functional groups: an isothiocyanate (-N=C=S) group and an oxolane ring. The oxolane moiety, systematically known as tetrahydrofuran (THF), is a five-membered cyclic ether.[2][3] This structural component is prevalent in numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) and is recognized for its role in shaping the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]

Isothiocyanates (ITCs) are a well-studied class of compounds, both of natural and synthetic origin, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, making these compounds valuable as synthetic intermediates and as covalent modifiers in biological systems.[7] The combination of the established biological relevance of the oxolane ring and the reactive potential of the isothiocyanate group makes 2-(1-isothiocyanatoethyl)oxolane a compound of significant interest for medicinal chemistry and drug development.[4][6]

A precise understanding of the molecule's fundamental properties, beginning with its molecular weight, is the cornerstone of all further research. Accurate molecular weight is indispensable for stoichiometric calculations in synthesis, confirmation of product identity, and quantitative analysis.

Chemical Identity and Physicochemical Properties

The unambiguous identification of 2-(1-isothiocyanatoethyl)oxolane is predicated on its unique molecular structure and resulting properties.

Molecular Structure

The structure consists of an ethyl group at the 2-position of an oxolane (tetrahydrofuran) ring. The ethyl group is substituted at its first carbon with an isothiocyanate group.

Caption: Chemical structure of 2-(1-isothiocyanatoethyl)oxolane.

Physicochemical Data Summary

All quantitative data for the target compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Chemical Name | 2-(1-isothiocyanatoethyl)oxolane | - |

| CAS Number | 1153129-43-1 | [1] |

| Molecular Formula | C₇H₁₁NOS | [1] |

| Molecular Weight | 157.23 g/mol | [1] |

| Monoisotopic Mass | 157.05613 g/mol | Calculated |

Determination of Molecular Weight

The molecular weight of a compound can be determined theoretically from its formula and confirmed experimentally using analytical techniques like mass spectrometry. This dual approach provides the highest level of confidence in the compound's identity.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₁₁NOS). Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC):

-

Carbon (C): 7 × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 11 × 1.008 g/mol = 11.088 g/mol

-

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

-

Sulfur (S): 1 × 32.06 g/mol = 32.060 g/mol

Total Molecular Weight = 84.077 + 11.088 + 14.007 + 15.999 + 32.060 = 157.231 g/mol

This calculated value is consistent with published data.[1]

Experimental Verification by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a small molecule.[8] High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide a mass measurement with high accuracy, typically within 5 parts-per-million (ppm), which is crucial for confirming the elemental composition.[9][10]

Caption: Workflow for experimental molecular weight verification via LC-HRMS.

Detailed Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized 2-(1-isothiocyanatoethyl)oxolane.

-

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid, to create a 1 mg/mL stock solution. The formic acid aids in the protonation of the analyte.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.

-

-

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of achieving mass accuracy < 5 ppm.[9]

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of polar molecules.[11]

-

Ionization Mode: Positive ion mode is selected to detect the protonated molecule, [M+H]⁺.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard mixture to ensure high mass accuracy. An internal lock mass can be used for real-time mass correction.[9]

-

Infusion: The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC introduction is preferred to separate the analyte from potential impurities.[10]

-

-

Data Acquisition and Interpretation:

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).

-

The theoretical exact mass of the neutral molecule [M] is 157.05613 Da.

-

The target ion to be observed is the protonated molecule [M+H]⁺. Its theoretical m/z is calculated as: 157.05613 (M) + 1.00728 (H⁺) = 158.06341 .

-

Identify the peak in the spectrum corresponding to this m/z value.

-

Confirm that the measured m/z is within an acceptable error margin (e.g., ± 5 ppm) of the theoretical value.

-

The presence of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 179.04536, can provide further confirmation.

-

Synthesis and Characterization

A reliable synthesis protocol is essential for obtaining high-purity material for research. The most common route to isothiocyanates is from the corresponding primary amine.[5][12]

Proposed Synthetic Pathway

The synthesis of 2-(1-isothiocyanatoethyl)oxolane can be achieved from its precursor, 1-(oxolan-2-yl)ethan-1-amine. The conversion of the amine to the isothiocyanate can be accomplished using various reagents, with one common and effective method involving thiophosgene or its equivalents like 1,1'-thiocarbonyldiimidazole (TCDI).[13][14] The TCDI method is often preferred due to the lower toxicity of the reagents compared to thiophosgene.

Caption: Synthetic scheme for 2-(1-isothiocyanatoethyl)oxolane.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for isothiocyanate synthesis and should be performed by trained personnel in a well-ventilated fume hood.[13]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(oxolan-2-yl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Reagent Addition: In a single portion, add 1,1'-thiocarbonyldiimidazole (1.2 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).

-

Workup: Once the reaction is complete, add water to the flask to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with additional CH₂Cl₂ (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(1-isothiocyanatoethyl)oxolane.

Spectroscopic Characterization

Beyond mass spectrometry, the structure should be confirmed using spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band between 2100-2200 cm⁻¹ , which is characteristic of the asymmetric N=C=S stretch of the isothiocyanate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the methyl group (doublet), the methine proton adjacent to the nitrogen (multiplet), and the protons on the oxolane ring.

-

¹³C NMR: The carbon of the isothiocyanate group will appear as a characteristic signal in the range of 130-140 ppm . Other signals will correspond to the carbons of the ethyl group and the oxolane ring.

-

Applications and Significance

The title compound serves as a valuable building block and research tool.

-

Drug Discovery: As a hybrid of the privileged oxolane scaffold and the biologically active isothiocyanate group, it is a candidate for screening in various therapeutic areas, particularly as an anticancer or anti-inflammatory agent.[15] Many isothiocyanates exert their effects by generating hydrogen sulfide (H₂S) or by inhibiting key enzymes like cyclooxygenase (COX).[15]

-

Chemical Biology: The electrophilic nature of the isothiocyanate group makes it suitable for use as a covalent probe to label and identify protein targets within a biological system.

-

Synthetic Chemistry: It can be used as a synthon in the construction of more complex nitrogen- and sulfur-containing heterocyclic compounds, such as thioureas and thiazolidines.[7]

Safety and Handling

Isothiocyanates as a class should be handled with care due to their potential toxicity and irritating properties.[16][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[16][19]

-

Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20]

-

Exposure Response:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[17][20]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[19][20]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[16][20]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[18]

References

- OXOLANE -

- CAS No.

-

Tetrahydrofuran - Wikipedia. (URL: [Link])

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (URL: [Link])

-

Quantifying Small Molecules by Mass Spectrometry | LCGC International. (URL: [Link])

-

Synthesis of Isothiocyanates: An Update - PMC. (URL: [Link])

-

Oxetane;oxolane | C11H22O3 | CID 66922042 - PubChem. (URL: [Link])

-

Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (URL: [Link])

-

Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - MDPI. (URL: [Link])

-

General procedure for the synthesis of isothiocyanates - Rsc.org. (URL: [Link])

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])

-

Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem. (URL: [Link])

-

Identification of small molecules using accurate mass MS/MS search - PMC. (URL: [Link])

-

Isothiocyanate synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

-

Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])

-

Oxolane - C4H8O | CSSB00015348190 - Chemspace. (URL: [Link])

-

Mass Spectrometry analysis of Small molecules. (URL: [Link])

-

Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (URL: [Link])

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cbijournal.com [cbijournal.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. rsc.org [rsc.org]

- 10. lcms.cz [lcms.cz]

- 11. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. nj.gov [nj.gov]

- 19. fishersci.ie [fishersci.ie]

- 20. assets.thermofisher.com [assets.thermofisher.com]

"2-(1-isothiocyanatoethyl)oxolane structural analysis"

An In-Depth Technical Guide to the Structural Analysis of 2-(1-isothiocyanatoethyl)oxolane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(1-isothiocyanatoethyl)oxolane, a molecule of interest for its potential applications in medicinal chemistry and drug development. The isothiocyanate functional group is a well-known pharmacophore, and its attachment to a chiral oxolane scaffold presents a unique structural challenge.[1][2][3] This document outlines a multi-technique analytical approach, integrating spectroscopic and chromatographic methods to unambiguously determine the molecule's constitution, connectivity, and stereochemistry. The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating workflow for the characterization of this and similar novel chemical entities.

Introduction: The Significance of 2-(1-isothiocyanatoethyl)oxolane

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The electrophilic isothiocyanate group (-N=C=S) is highly reactive and can modulate various cellular pathways, making it a valuable functional group in drug design.[1] The oxolane (tetrahydrofuran) ring, a common motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties such as increased solubility and metabolic stability.[5][6] The combination of these two moieties in 2-(1-isothiocyanatoethyl)oxolane, with its inherent chirality, suggests a potential for novel therapeutic applications. A thorough structural characterization is the foundational step in understanding its structure-activity relationship (SAR) and advancing its development.

Molecular Profile:

| Property | Value | Source |

| Chemical Name | 2-(1-isothiocyanatoethyl)oxolane | [7] |

| Synonym | 2-(1-isothiocyanatoethyl)tetrahydrofuran | |

| CAS Number | 1153129-43-1 | [7] |

| Molecular Formula | C7H11NOS | [7] |

| Molecular Weight | 157.23 g/mol | [7] |

| Chiral Center | Yes, at the ethyl carbon attached to the oxolane ring |

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of 2-(1-isothiocyanatoethyl)oxolane necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. The proposed workflow is designed to be logical and efficient, starting with preliminary characterization and progressing to detailed structural and stereochemical analysis.

Caption: A logical workflow for the comprehensive structural analysis of 2-(1-isothiocyanatoethyl)oxolane.

Purity and Molecular Formula Determination

Prior to in-depth structural analysis, establishing the purity and confirming the molecular formula of the sample is paramount.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for assessing sample purity.[8][9] Given the volatility of many isothiocyanates, GC-MS is often a suitable choice.[9]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 2-(1-isothiocyanatoethyl)oxolane in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Data Analysis: The purity is determined by the percentage area of the main peak in the total ion chromatogram (TIC).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Compare the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass for C7H11NOS. The mass difference should be within 5 ppm.

Spectroscopic Elucidation of the Molecular Structure

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10][11] For 2-(1-isothiocyanatoethyl)oxolane, the most characteristic absorption will be from the isothiocyanate group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100-2200 | Strong, Sharp | Asymmetric N=C=S stretch |

| ~2900-3000 | Medium-Strong | C-H stretch (aliphatic) |

| ~1050-1150 | Strong | C-O-C stretch (ether) |

The presence of a strong, sharp peak in the 2100-2200 cm⁻¹ region is highly indicative of the isothiocyanate functionality.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be required for a complete structural assignment.

Expected ¹H and ¹³C NMR Chemical Shifts:

The following table provides predicted chemical shifts based on the analysis of similar oxolane and isothiocyanate-containing structures.[13][14][15]

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxolane Ring | ||

| C2-H | ~3.8-4.2 | ~75-80 |

| C3-H₂ | ~1.8-2.1 | ~25-30 |

| C4-H₂ | ~1.8-2.1 | ~25-30 |

| C5-H₂ | ~3.6-3.9 | ~65-70 |

| Ethyl Side Chain | ||

| C1'-H | ~3.5-3.9 | ~50-55 |

| C2'-H₃ | ~1.4-1.7 | ~15-20 |

| Isothiocyanate | ||

| -N=C=S | - | ~125-135 (often broad) |

Note: The ¹³C signal for the isothiocyanate carbon can be very broad and difficult to observe due to quadrupolar relaxation of the adjacent nitrogen atom and the molecule's conformational flexibility.[16]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[17][18]

-

1D NMR: Acquire ¹H and ¹³C{¹H} spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the oxolane ring to the isothiocyanatoethyl side chain.

-

Caption: Expected COSY and HMBC correlations for 2-(1-isothiocyanatoethyl)oxolane.

Mass Spectrometry (MS): Corroborating the Structure through Fragmentation

The fragmentation pattern observed in the mass spectrum provides further evidence for the proposed structure.[19]

Expected Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 157) may be observed, though it might be weak.

-

Loss of the isothiocyanate group: Fragmentation leading to the loss of the -NCS group (m/z 99).

-

Cleavage of the side chain: A peak at m/z 71 corresponding to the oxolanylmethyl cation.

-

Characteristic isothiocyanate fragments: Alkyl isothiocyanates often show a characteristic peak at m/z 72, corresponding to [CH₂NCS]⁺.[19]

Stereochemical Determination

The presence of a chiral center at the carbon atom connecting the oxolane ring and the isothiocyanate group means that 2-(1-isothiocyanatoethyl)oxolane can exist as a pair of enantiomers (R and S). Distinguishing between these enantiomers is crucial, as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[20] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like CHIRALPAK®).[20]

-

Mobile Phase Optimization: Begin with a mixture of n-hexane and a polar modifier like isopropanol or ethanol. Adjust the ratio to achieve optimal separation.

-

Analysis: Inject the racemic mixture of 2-(1-isothiocyanatoethyl)oxolane and monitor the elution profile with a UV detector. The presence of two well-resolved peaks indicates successful enantiomeric separation.

Computational Modeling

In conjunction with experimental data, computational modeling can help in assigning the absolute configuration of the enantiomers.[21][22][23] Techniques such as calculating the theoretical circular dichroism (CD) spectrum for each enantiomer and comparing it with an experimentally obtained spectrum can be used for absolute configuration assignment.

Conclusion

The structural analysis of 2-(1-isothiocyanatoethyl)oxolane is a comprehensive process that relies on the convergence of evidence from multiple analytical techniques. The workflow presented in this guide, from initial purity assessment and molecular formula confirmation to detailed spectroscopic and stereochemical analysis, provides a robust framework for the unambiguous characterization of this novel molecule. By following these self-validating protocols, researchers can confidently establish the structure of 2-(1-isothiocyanatoethyl)oxolane, a critical step in unlocking its full potential in drug discovery and development.

References

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

Durig, J. R., & Sullivan, J. F. (1982). Infrared spectra of some matrix isolated organoisothiocyanate molecules. Canadian Journal of Chemistry, 60(14), 1800-1805. [Link]

-

Kyriakoudi, A., & Tsimogiannis, D. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5853. [Link]

-

Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(4), 844-851. [Link]

-

Redha, A. A., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Journal of Food Composition and Analysis, 118, 105202. [Link]

-

Redha, A. A., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. ResearchGate. [Link]

-

Andini, S., et al. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography-Electron Spray Ionization-Tandem Mass Spectrometry. Wageningen University & Research. [Link]

-

Redha, A. A., et al. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 63(24), 6755-6770. [Link]

-

001CHEMICAL. (n.d.). 2-(1-isothiocyanatoethyl)oxolane. [Link]

-

Steinbrenner, A. D., et al. (2019). Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria. mBio, 10(4), e01399-19. [Link]

-

ResearchGate. (n.d.). Structures of selected natural isothiocyanates. [Link]

-

Simmie, J. M. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(24), 6345-6357. [Link]

-

Soni, A., & D. (2020). Isolation and Structural Elucidation of an Isothiocyanate Compound from Indigofera tinctoria Linn. Extract. ResearchGate. [Link]

-

Simmie, J. M. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(24), 6345-6357. [Link]

-

Melgar-Bustamante, M., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(6), 1222. [Link]

-

Royal Society of Chemistry. (2024). Electronic Supplementary Material (ESI) for Dalton Transactions. [Link]

-

Kim, S., et al. (2024). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [Link]

-

Yourganov, I. A., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 119-126. [Link]

-

Ataman Kimya. (n.d.). OXOLANE. [Link]

-

Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53403-53411. [Link]

-

Study.com. (n.d.). THF | Definition, Density & Structure. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. [Link]

-

Cappelli, A., et al. (2009). Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. Tetrahedron: Asymmetry, 20(11), 1297-1301. [Link]

-

ResearchGate. (n.d.). Model molecular structures of tetrahydrofuran and its derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]

-

D'Acquarica, I., et al. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 29(12), 2901. [Link]

-

Ballard, C. E., et al. (2018). Synthesis of Isothiocyanates: An Update. Molecules, 23(8), 1836. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for The rapid generation of isothiocyanates in flow. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

-

ACS Figshare. (2025). A 19F‑Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. [Link]

-

Uher, M., et al. (1979). Preparation and properties of optically active ethyl 2-isothiocyanato carboxy lates. Chemical Papers, 33(1), 93-98. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Per-Ola, N., & Kowalewski, J. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 369-376. [Link]

-

ResearchGate. (2025). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. [Link]

-

University of Alberta. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

-

Oriental Journal of Chemistry. (n.d.). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). [Link]

-

eScholarship.org. (2023). A Perspective on Sustainable Computational Chemistry Software Development and Integration. [Link]

-

Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 101-107. [Link]

-

OSTI.GOV. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. [Link]

Sources

- 1. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 2. Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. THF | Definition, Density & Structure - Lesson | Study.com [study.com]

- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. 001chemical.com [001chemical.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kgroup.du.edu [kgroup.du.edu]

- 15. utsouthwestern.edu [utsouthwestern.edu]

- 16. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

- 21. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]